2-Ethylmorpholine

描述

属性

IUPAC Name |

2-ethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNFMQJLAOONTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565675 | |

| Record name | 2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52769-10-5 | |

| Record name | 2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethylmorpholine chemical properties and structure

An In-depth Technical Guide to 2-Ethylmorpholine: Structure, Properties, and Applications

Introduction

This compound is a substituted heterocyclic compound built upon the morpholine scaffold. While the parent morpholine ring is a well-established pharmacophore in medicinal chemistry, appreciated for its ability to improve the pharmacokinetic profiles of drug candidates, C-substituted derivatives like this compound offer nuanced modifications to lipophilicity, steric profile, and metabolic stability.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, spectroscopic signature, synthetic pathways, and its strategic role as a building block in modern organic synthesis and medicinal chemistry.

Molecular Structure and Stereochemistry

The foundational structure of this compound is a saturated six-membered ring containing both an ether linkage and a secondary amine, with an ethyl group at the C-2 position, adjacent to the oxygen atom.

The morpholine ring typically adopts a stable chair conformation, analogous to cyclohexane, to minimize torsional and steric strain. The presence of the ethyl group at the C-2 position introduces a chiral center, meaning this compound exists as a pair of enantiomers: (R)-2-Ethylmorpholine and (S)-2-Ethylmorpholine. Commercially available this compound is often supplied as a racemic mixture.[4] The conformational preference of the ethyl group (axial vs. equatorial) is a critical factor in its interaction with biological targets, influencing binding affinity and selectivity.

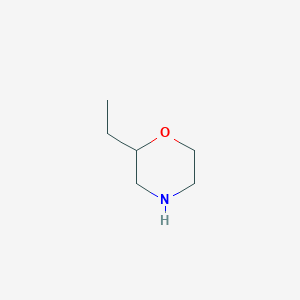

Caption: Chemical Structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These parameters dictate its solubility, reactivity, and pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [3][5] |

| Molecular Weight | 115.17 g/mol | [3][4] |

| CAS Number | 52769-10-5 | [3][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 155-157 °C | [6] |

| Density | 0.9419 g/cm³ (predicted) | [6] |

| pKa | 9.01 ± 0.40 (predicted) | [6] |

| LogP | 0.64 (predicted) | [4] |

The basicity (pKa ≈ 9.01) is conferred by the secondary amine, while the ether oxygen and N-H group act as hydrogen bond acceptors and donors, respectively, influencing its solubility. The LogP value suggests a balanced lipophilic-hydrophilic character, a desirable trait for CNS drug candidates where blood-brain barrier permeability is crucial.[7][8]

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The key identifying features of this compound in common spectroscopic methods are outlined below.[9][10]

| Spectroscopy | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | -CH- (on ring, C2) | Multiplet |

| -CH₂- (ethyl) | Multiplet (dq) | |

| -CH₃ (ethyl) | Triplet (t) | |

| -CH₂- (ring, adjacent to N) | Multiplet | |

| -CH₂- (ring, adjacent to O) | Multiplet | |

| N-H | Broad singlet | |

| ¹³C NMR | -CH- (on ring, C2) | ~65-75 ppm |

| -CH₂- (ethyl) | ~25-35 ppm | |

| -CH₃ (ethyl) | ~10-15 ppm | |

| -CH₂- (ring carbons) | ~45-70 ppm | |

| IR Spectroscopy | N-H stretch (secondary amine) | 3300-3500 cm⁻¹ (broad) |

| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | |

| C-O-C stretch (ether) | 1070-1150 cm⁻¹ (strong) | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 115.10 |

Note: Specific chemical shifts can vary based on the solvent and experimental conditions. A proton NMR spectrum for this compound is available for reference.[11]

Synthesis and Reactivity

Synthetic Strategies

The synthesis of C-substituted morpholines can be approached through several established routes. A common strategy involves the cyclization of an appropriate amino alcohol precursor. For this compound, a plausible synthetic pathway starts from 2-amino-1-butanol, which provides the necessary carbon backbone and stereocenter.

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol: Intramolecular Cyclization

This protocol is a representative example of the final cyclization step. Causality: The use of a strong acid like sulfuric acid protonates the terminal hydroxyl group, converting it into a good leaving group (water). The amine nitrogen then acts as an intramolecular nucleophile, attacking the carbon and displacing the water molecule to form the morpholine ring.

-

Reaction Setup: To a solution of the N-substituted amino alcohol precursor (1.0 eq) in a suitable high-boiling solvent (e.g., toluene), add concentrated sulfuric acid (1.1 eq) dropwise at 0 °C.

-

Heating: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Basify the aqueous solution to a pH > 10 with a strong base (e.g., 50% NaOH solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Reactivity and Stability

This compound exhibits reactivity typical of a secondary amine and an ether.

-

Nucleophilicity: The nitrogen atom is nucleophilic and will react with electrophiles such as alkyl halides, acyl chlorides, and isocyanates to form N-substituted products.

-

Basicity: As a base, it forms salts with acids.

-

Stability: The compound is generally stable under normal conditions.[12] However, it is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[12]

-

Hazardous Decomposition: Under fire conditions, it can produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[12][13]

Role in Drug Discovery and Development

The morpholine moiety is considered a "privileged structure" in medicinal chemistry.[1] Its inclusion in a molecule can significantly improve its drug-like properties.

-

Improved Pharmacokinetics: The morpholine ring enhances aqueous solubility and can modulate lipophilicity, which is critical for oral bioavailability and distribution.[7][8][14]

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than a corresponding carbon chain, potentially increasing the half-life of a drug.

-

Blood-Brain Barrier (BBB) Penetration: The balanced physicochemical properties of morpholine derivatives often facilitate their transport across the BBB, making them valuable scaffolds for CNS-targeting drugs.[7][8]

The 2-ethyl substituent on this compound serves as a handle to fine-tune these properties. It increases lipophilicity compared to the parent morpholine and introduces steric bulk that can be exploited to achieve selective binding to a biological target or to block a site of metabolic attack.

Caption: Role of the this compound scaffold in drug design.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to minimize exposure.

GHS Hazard Classification

| Hazard Class | Category | Source |

| Skin Corrosion/Irritation | 2 | [3] |

| Serious Eye Damage/Irritation | 1 | [3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | [3] |

Precautionary Measures

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13]

-

Handling: Avoid breathing vapors or mist.[12] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][12] Keep away from heat, sparks, and open flames.[15]

-

In case of Exposure:

Conclusion

This compound is a valuable chiral building block with a well-defined set of chemical and physical properties. Its structure, combining the favorable pharmacokinetic attributes of the morpholine ring with the steric and lipophilic influence of a C-2 ethyl group, makes it a strategic component for the synthesis of complex molecules, particularly in the development of new therapeutics targeting the central nervous system. A thorough understanding of its spectroscopic signature, reactivity, and safety profile is paramount for its effective and safe utilization in the research and development laboratory.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hit2Lead | this compound | CAS# 52769-10-5 | MFCD09054776 | BB-4018983 [hit2lead.com]

- 5. This compound | 52769-10-5 [m.chemicalbook.com]

- 6. This compound CAS#: 52769-10-5 [m.chemicalbook.com]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. LabXchange [labxchange.org]

- 11. This compound(52769-10-5) 1H NMR spectrum [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. researchgate.net [researchgate.net]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2-Ethylmorpholine

Introduction

Morpholine and its derivatives are cornerstones in the fields of medicinal chemistry and organic synthesis, valued for their unique physicochemical properties and versatile reactivity.[1][2] The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure found in numerous approved drugs and biologically active molecules.[1][3] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making it a valuable building block in drug design.[1] This guide provides a comprehensive technical overview of a specific derivative, 2-Ethylmorpholine, focusing on its chemical identity, synthesis, spectral characterization, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Core Identification and Physicochemical Properties

This compound is a substituted morpholine characterized by an ethyl group at the second position of the heterocyclic ring. This substitution introduces a chiral center, and the compound is typically supplied as a racemic mixture.

Table 1: Core Identification of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 52769-10-5 | [4] |

| Molecular Formula | C₆H₁₃NO | [4] |

| Molecular Weight | 115.17 g/mol | [4] |

The physicochemical properties of this compound are summarized below. These properties are critical for its handling, application in synthesis, and for understanding its behavior in various solvent systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 155-157 °C | [5] |

| Density | 0.9419 g/cm³ | [5] |

| SMILES | CCC1CNCCO1 | [4] |

| InChIKey | RGNFMQJLAOONTP-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of substituted morpholines can be achieved through various strategies, with one of the most common and conceptually straightforward approaches being the cyclization of 1,2-amino alcohols.[2][6] This method offers a high degree of flexibility for introducing substituents onto the morpholine ring.

A modern and efficient protocol for the synthesis of morpholines from 1,2-amino alcohols involves a two-step, redox-neutral process utilizing ethylene sulfate as an inexpensive and effective reagent.[7][8] This approach avoids the harsher reagents and more complex workups associated with older methods, such as those employing chloroacetyl chloride.[7]

Below is a detailed experimental protocol for the synthesis of 2-substituted morpholines, which can be adapted for the specific synthesis of this compound starting from 1-amino-2-butanol.

Experimental Protocol: Synthesis of this compound from 1-Amino-2-butanol

This protocol is adapted from a general method for the synthesis of morpholines from 1,2-amino alcohols.[7][8][9]

Materials:

-

1-Amino-2-butanol

-

Ethylene sulfate

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: N-Alkylation of 1-Amino-2-butanol

-

To a solution of 1-amino-2-butanol (1.0 equivalent) in anhydrous THF, add ethylene sulfate (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)-1-amino-2-butanol intermediate. This intermediate may be used in the next step without further purification if it is of sufficient purity.

Step 2: Intramolecular Cyclization to form this compound

-

Dissolve the crude intermediate from Step 1 in anhydrous THF.

-

Add potassium tert-butoxide (1.2 equivalents) portion-wise to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Quench the reaction with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure this compound.

Caption: Synthetic workflow for this compound.

Spectral Data and Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The following table summarizes the expected spectral data.

Table 3: Spectral Data for this compound

| Technique | Data and Interpretation |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the ethyl group and the morpholine ring protons. The protons adjacent to the oxygen (H-6) will be downfield compared to those adjacent to the nitrogen (H-3 and H-5). The ethyl group will show a triplet for the methyl protons and a quartet for the methylene protons. A representative spectrum is available from commercial suppliers.[10] |

| ¹³C NMR | The carbon spectrum will show distinct signals for the four carbons of the morpholine ring and the two carbons of the ethyl group. The carbons bonded to the heteroatoms (C-2, C-6, and C-3, C-5) will be at lower field. Generally, for a morpholine ring, the C-2 and C-6 carbons appear around 67-70 ppm, while the C-3 and C-5 carbons are found around 45-50 ppm.[11][12] |

| Mass Spec. | Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight (115.17 g/mol ). Common fragmentation patterns for morpholines involve cleavage of the ring.[13][14] |

| IR Spec. | The infrared spectrum will show characteristic C-H stretching and bending vibrations, as well as C-N and C-O stretching frequencies typical for a secondary amine and an ether within a cyclic structure. |

Applications in Research and Drug Development

While specific applications of this compound are not as widely documented as for its parent compound or N-substituted derivatives, its structure makes it a valuable chiral building block in organic synthesis. The morpholine moiety is a key component in a wide array of pharmaceuticals due to its ability to confer desirable properties.[3][15]

-

Scaffold for Biologically Active Molecules: Substituted morpholines are integral to drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antiviral properties.[16] The 2-ethyl substitution provides a specific stereochemical and lipophilic profile that can be exploited in the design of new chemical entities.

-

Asymmetric Synthesis: As a chiral amine, this compound can be used as a building block for the synthesis of more complex, enantiomerically pure molecules.

-

Intermediate in Pharmaceutical Synthesis: Similar to other morpholine derivatives, it can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The general class of morpholines is used in the production of antibiotics like Linezolid and anticancer agents such as Gefitinib.[3]

Safety and Handling

Detailed toxicological data specifically for this compound is limited. However, data for the closely related N-ethylmorpholine and the general class of morpholines indicate that these compounds should be handled with care.

-

General Hazards: N-ethylmorpholine is described as a flammable liquid that can cause irritation to the skin, eyes, and respiratory tract.[17] High concentrations may lead to drowsiness and visual disturbances.[17] Morpholine itself is considered corrosive and can cause severe skin burns and eye damage.[18][19]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Toxicology: Chronic exposure studies on morpholine in rats showed local irritation at high concentrations but no evidence of carcinogenicity.[20] The IARC has classified morpholine in Group 3: "Not classifiable as to its carcinogenicity to humans".[19] Acute toxicity data for N-ethylmorpholine is available and indicates moderate toxicity upon ingestion and inhalation.[21]

Table 4: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | 1 | Causes serious eye damage |

| Specific target organ toxicity — Single exposure | 3 | May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory[4]

Conclusion

This compound is a valuable chiral building block with the potential for broad application in organic synthesis and drug discovery. Its synthesis can be achieved through modern, efficient protocols starting from readily available amino alcohols. As with all chemicals, proper safety precautions must be observed during its handling and use. The foundational information provided in this guide serves as a critical resource for researchers and scientists aiming to leverage the unique properties of this and other substituted morpholines in their work.

References

- 1. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. wjpr.net [wjpr.net]

- 4. This compound | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 52769-10-5 [m.chemicalbook.com]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound(52769-10-5) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. nj.gov [nj.gov]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. cdnisotopes.com [cdnisotopes.com]

- 20. Chronic morpholine exposure of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. N-Ethylmorpholine - IDLH | NIOSH | CDC [cdc.gov]

An In-Depth Technical Guide to the Synthesis of 2-Ethylmorpholine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways and underlying reaction mechanisms for the production of 2-ethylmorpholine, a valuable heterocyclic compound with applications in pharmaceutical development and fine chemical synthesis. This document moves beyond a simple recitation of procedures to offer in-depth analysis of the chemical transformations, providing a robust resource for researchers and professionals in the field.

Introduction to this compound

This compound is a substituted morpholine, a six-membered heterocyclic ether and amine. The presence of the ethyl group at the 2-position of the morpholine ring introduces a chiral center, making it a valuable building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its structural motif is found in a variety of biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.

Primary Synthetic Pathway: From 1,2-Epoxybutane to this compound

A robust and industrially scalable pathway to this compound begins with the readily available starting material, 1,2-epoxybutane (also known as 1-butene oxide). This synthesis proceeds through a key intermediate, N-(2-hydroxyethyl)-2-aminobutanol, which then undergoes an intramolecular cyclization to yield the final product.

Step 1: Synthesis of the Precursor, 2-Aminobutanol

The initial step involves the reaction of 1,2-epoxybutane with ammonia to produce a mixture of isomeric aminobutanols.[1]

Reaction:

Mechanism: Nucleophilic Ring-Opening of the Epoxide

The reaction proceeds via a nucleophilic attack of the ammonia molecule on one of the carbon atoms of the epoxide ring. This is a classic SN2-type ring-opening reaction.[1]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the ethyl group, the attack preferentially occurs at the less substituted carbon (C1), leading to the formation of 1-amino-2-butanol as the major product. However, some attack at the more substituted carbon (C2) will also occur, resulting in the formation of 2-amino-1-butanol.

-

Proton Transfer: Following the ring-opening, a proton is transferred from the newly formed ammonium ion to the alkoxide ion, yielding the aminobutanol isomers.

Step 2: Formation of the Intermediate N-(2-hydroxyethyl)-2-aminobutanol

The mixture of aminobutanols is then reacted with ethylene oxide or a suitable equivalent, such as 2-chloroethanol, to introduce the N-(2-hydroxyethyl) group. For the purpose of this guide, we will focus on the reaction with ethylene oxide.

Reaction:

Mechanism: Nucleophilic Addition to Ethylene Oxide

Similar to the first step, this reaction involves the nucleophilic attack of the primary amine group of 2-amino-1-butanol on the epoxide ring of ethylene oxide.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino alcohol attacks one of the carbon atoms of the ethylene oxide ring.

-

Proton Transfer: A subsequent proton transfer neutralizes the resulting zwitterionic intermediate to yield N-(2-hydroxyethyl)-2-aminobutanol.

Step 3: Intramolecular Cyclization to this compound

The final and key step is the intramolecular cyclization of N-(2-hydroxyethyl)-2-aminobutanol to form the this compound ring. This reaction is typically acid-catalyzed and involves the dehydration of the amino alcohol.[2]

Reaction:

Mechanism: Acid-Catalyzed Intramolecular Nucleophilic Substitution (Dehydration)

The acid-catalyzed dehydration of N-(2-hydroxyethyl)-2-aminobutanol is a multi-step process that results in the formation of the morpholine ring.[3]

-

Protonation of a Hydroxyl Group: In the presence of a strong acid (e.g., sulfuric acid), one of the hydroxyl groups of the N-(2-hydroxyethyl)-2-aminobutanol is protonated to form a good leaving group (water). Both the primary and secondary hydroxyl groups can be protonated, leading to two possible pathways for cyclization.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom then acts as an intramolecular nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

-

Deprotonation: The resulting protonated morpholine derivative is then deprotonated to yield the final product, this compound.

The regioselectivity of the cyclization (i.e., which hydroxyl group is preferentially eliminated) will determine the substitution pattern of the resulting morpholine. To obtain this compound, the cyclization must proceed via the elimination of the primary hydroxyl group of the 2-aminobutanol moiety.

Alternative and Modern Synthetic Approaches

While the pathway described above represents a classical and viable route to this compound, modern organic synthesis offers several alternative strategies for the preparation of substituted morpholines. These methods often provide advantages in terms of stereoselectivity, functional group tolerance, and reaction efficiency.

Palladium-Catalyzed Carboamination

A notable strategy for the synthesis of substituted morpholines involves a palladium-catalyzed carboamination reaction. This approach allows for the construction of the morpholine ring from enantiomerically pure amino alcohols.[4]

Iron-Catalyzed Diastereoselective Synthesis

Iron(III) catalysts have been employed for the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines.[5]

Copper-Catalyzed Three-Component Synthesis

A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides a route to highly substituted, unprotected morpholines.[6]

Experimental Protocols

The following is a generalized experimental protocol for the final cyclization step, based on established methods for the acid-catalyzed dehydration of amino alcohols.[2]

Synthesis of this compound from N-(2-hydroxyethyl)-2-aminobutanol

Materials:

-

N-(2-hydroxyethyl)-2-aminobutanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Suitable organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(2-hydroxyethyl)-2-aminobutanol.

-

Slowly and with cooling (e.g., in an ice bath), add concentrated sulfuric acid dropwise. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to a temperature typically ranging from 150°C to 200°C. The optimal temperature and reaction time will need to be determined empirically.

-

Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in an ice bath as it is highly exothermic.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Note: This is a generalized procedure and may require optimization for specific scales and equipment. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | N-(2-hydroxyethyl)-2-aminobutanol | [2] |

| Catalyst | Concentrated Sulfuric Acid | [2] |

| Reaction Type | Intramolecular Cyclization (Dehydration) | [2] |

| Typical Temperature Range | 150-200 °C | [2] |

| Product | This compound | |

| Purification Method | Fractional Distillation |

Visualizations

Synthesis Pathway of this compound

References

- 1. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Synthesis of 2-Ethylmorpholine from Amino Alcohols: An In-depth Technical Guide

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable pharmacokinetic properties. Specifically, chiral 2-substituted morpholines, such as 2-ethylmorpholine, are pivotal intermediates in the synthesis of a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of synthetic strategies for the stereocontrolled synthesis of this compound, with a primary focus on methodologies commencing with readily available chiral amino alcohols. We will delve into the mechanistic underpinnings of key transformations, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and professionals in drug development seeking to navigate the nuances of chiral morpholine synthesis.

Introduction: The Significance of Chiral this compound

The morpholine ring system is a prevalent motif in numerous FDA-approved drugs and clinical candidates, valued for its metabolic stability, aqueous solubility, and ability to engage in hydrogen bonding. The introduction of a chiral center at the 2-position, as in this compound, imparts three-dimensional complexity that is often crucial for specific and high-affinity interactions with biological targets. The ethyl substituent, in particular, can provide a desirable balance of lipophilicity and steric bulk, influencing the compound's overall pharmacological profile.

The synthesis of enantiomerically pure this compound presents a significant challenge, requiring precise control over stereochemistry. Starting from chiral amino alcohols offers an attractive and convergent approach, leveraging the readily available pool of enantiopure starting materials derived from natural sources or asymmetric synthesis. This guide will explore various strategies to translate the stereochemical information from a chiral amino alcohol to the final this compound product.

Strategic Approaches to the Chiral Synthesis of this compound from Amino Alcohols

The core challenge in synthesizing this compound from an amino alcohol lies in the stereoselective formation of the C2-C3 and O1-C2 bonds of the morpholine ring, incorporating the ethyl substituent at the C2 position. Two primary strategies can be envisioned:

-

Strategy A: Diastereoselective Cyclization of a Chiral N-substituted Amino Alcohol. In this approach, a chiral amino alcohol is first elaborated to an intermediate that already contains the necessary atoms for the morpholine ring. A subsequent diastereoselective cyclization reaction, influenced by the existing stereocenter, establishes the new stereocenter at the C2 position.

-

Strategy B: Annulation of a Chiral Amino Alcohol with a C2-Synthon. This strategy involves the reaction of a chiral amino alcohol with a reagent that provides the two-carbon unit (C5 and C6 of the morpholine ring), with one of these carbons bearing the ethyl group. The stereochemistry of the starting amino alcohol directs the formation of the new stereocenter.

The following sections will provide detailed discussions of these strategies, including mechanistic rationale and experimental protocols.

Diastereoselective Cyclization Strategies

Intramolecular Reductive Amination

A powerful and convergent approach involves the intramolecular reductive amination of a suitably functionalized amino alcohol precursor. This strategy relies on the diastereoselective cyclization of an intermediate iminium ion, where the stereochemistry is directed by a pre-existing chiral center.

Causality of Experimental Choices: The choice of the starting chiral amino alcohol is critical. For instance, starting with an enantiopure amino alcohol such as (S)-2-amino-1-butanol provides a C5 stereocenter that can direct the formation of the C2 stereocenter. The key is the synthesis of the keto-amine precursor. This can be achieved by N-alkylation of the amino alcohol with a protected α-hydroxy ketone, followed by deprotection. The subsequent intramolecular cyclization under reductive amination conditions is the stereochemistry-defining step. The choice of reducing agent can influence the diastereoselectivity, with bulkier hydrides often favoring the formation of the thermodynamically more stable product.

Experimental Protocol: Synthesis of (2S,5S)-2-Ethyl-5-methylmorpholine from (S)-Alaninol (Illustrative Example)

-

N-Alkylation: To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as acetonitrile, add 1-bromo-2-butanone (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq). Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), quench with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Intramolecular Reductive Amination: The purified N-(1-hydroxypropan-2-yl)butan-2-one is dissolved in a suitable solvent like dichloromethane or methanol. A mild acid catalyst, such as acetic acid, is added to facilitate iminium ion formation. A reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is then added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Final Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated to yield the crude this compound derivative, which can be further purified by chromatography or distillation.

Self-Validating System: The stereochemical outcome of this reaction is governed by the principle of 1,3-asymmetric induction in the cyclization step. The intermediate iminium ion will adopt a conformation that minimizes steric interactions, leading to the preferential formation of one diastereomer. The diastereomeric ratio can be readily determined by NMR spectroscopy or chiral HPLC analysis of the final product.

Annulation Strategies with C2-Synthons

Reaction with Epoxides

The reaction of a chiral amino alcohol with a substituted epoxide offers a direct route to the morpholine core. For the synthesis of this compound, 1,2-epoxybutane serves as the ideal C2-synthon.

Causality of Experimental Choices: The regioselectivity of the epoxide opening is a critical factor. The nucleophilic attack of the amino group of the amino alcohol can occur at either C1 or C2 of the epoxide. To favor the desired attack at the less hindered C1 position, leading to the correct connectivity for morpholine formation, the reaction is typically carried out under basic or neutral conditions. The subsequent intramolecular cyclization of the resulting amino diol is usually acid-catalyzed, proceeding via an SN2 mechanism with inversion of configuration at the carbon bearing the hydroxyl group derived from the epoxide.

Experimental Protocol: Synthesis of (R)-2-Ethylmorpholine from (R)-2-Aminoethanol

-

Epoxide Opening: To a solution of (R)-2-aminoethanol (1.0 eq) in a protic solvent like ethanol or isopropanol, add (R/S)-1,2-epoxybutane (1.2 eq). The reaction mixture is heated to reflux for 12-24 hours.

-

Cyclization: After cooling to room temperature, a strong acid such as concentrated sulfuric acid (catalytic amount) is carefully added. The mixture is then heated to reflux for another 8-12 hours to effect cyclization.

-

Work-up and Purification: The reaction is cooled and neutralized with a base (e.g., NaOH solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude (R)-2-ethylmorpholine is purified by distillation.

Self-Validating System: The stereochemical integrity of the starting amino alcohol is transferred to the C3 position of the morpholine ring. The stereochemistry at the C2 position is determined by the epoxide and the SN2 cyclization. Using an enantiopure epoxide would lead to a diastereomerically pure product. If a racemic epoxide is used, a mixture of diastereomers will be formed, which may require separation.

Halocyclization of N-Allyl-β-Amino Alcohols

A robust method for constructing the morpholine ring involves the electrophile-induced cyclization of an N-allyl-β-amino alcohol.[1] This strategy offers excellent control over the relative stereochemistry of the newly formed C-X and C-O bonds.

Causality of Experimental Choices: The starting N-allyl-β-amino alcohol can be readily prepared from a chiral amino alcohol and an allyl halide. The choice of the electrophile is crucial for the cyclization. Electrophiles such as bromine (Br₂) or iodine (I₂) are commonly used. The reaction proceeds through a halonium ion intermediate, which is then attacked intramolecularly by the hydroxyl group. The stereochemistry of the cyclization is typically anti with respect to the halonium ion, leading to a high degree of diastereoselectivity. The resulting halomethyl-substituted morpholine can then be dehalogenated to afford the desired this compound.

Experimental Protocol: Diastereoselective Synthesis of a this compound Precursor

-

N-Allylation: A chiral amino alcohol is reacted with allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile to yield the corresponding N-allyl-β-amino alcohol.

-

Halocyclization: The N-allyl-β-amino alcohol is dissolved in a suitable solvent like dichloromethane and cooled to 0 °C. A solution of bromine (1.0 eq) in dichloromethane is added dropwise. The reaction is typically rapid.

-

Work-up: The reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with brine, dried, and concentrated. The resulting diastereomeric mixture of bromomethyl-morpholines can be purified by chromatography.[1]

-

Dehalogenation: The purified bromomethyl-morpholine is then subjected to reductive dehalogenation using a reagent such as tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) to furnish the this compound.

Self-Validating System: The diastereoselectivity of the halocyclization is a direct consequence of the reaction mechanism proceeding through a cyclic halonium ion. The relative stereochemistry of the substituents on the newly formed ring can be confirmed by NMR spectroscopic techniques, such as NOESY experiments.

Data Presentation

| Strategy | Starting Material | Key Reagents | Expected Diastereoselectivity | Advantages | Disadvantages |

| Intramolecular Reductive Amination | Chiral Amino Alcohol | Keto-amine precursor, NaBH(OAc)₃ | Moderate to High | Convergent, good functional group tolerance | Requires synthesis of the precursor |

| Annulation with Epoxides | Chiral Amino Alcohol | 1,2-Epoxybutane, Acid catalyst | Dependent on epoxide stereochemistry | Direct, atom-economical | Potential regioselectivity issues |

| Halocyclization | Chiral N-Allyl-β-Amino Alcohol | Br₂ or I₂, Bu₃SnH | High | High diastereoselectivity, reliable | Multi-step, use of toxic tin reagents |

Visualization of Key Workflows

Diagram 1: Intramolecular Reductive Amination Workflow

References

A Technical Guide to the Spectroscopic Characterization of 2-Ethylmorpholine

Executive Summary

2-Ethylmorpholine (CAS: 52769-10-5, Formula: C₆H₁₃NO, MW: 115.17 g/mol ) is a heterocyclic amine with a morpholine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in numerous FDA-approved drugs.[1] The substitution at the C2 position introduces a chiral center, making stereospecific characterization critical for its application in drug development and synthesis. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound.

It is important to note that while this compound is commercially available, comprehensive, peer-reviewed spectroscopic data is not widely published in common databases. For instance, some suppliers explicitly state that they do not collect analytical data for this specific compound. Therefore, this document leverages foundational spectroscopic principles and data from analogous, well-characterized structures—such as the parent morpholine and the isomeric N-ethylmorpholine—to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers with a reliable framework for the identification and structural verification of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a six-membered morpholine ring containing an oxygen atom and a secondary amine, with an ethyl group at the carbon adjacent to the oxygen. This arrangement dictates a unique and predictable spectroscopic profile.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of this compound. The asymmetry of the molecule ensures that all six ring protons and all four ring carbons are chemically non-equivalent.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, TMS)

The proton NMR spectrum is predicted to show nine distinct signals. The chemical shifts are influenced by the proximity to the electronegative oxygen and nitrogen atoms. Protons nearer to the oxygen atom will be the most deshielded (shifted downfield).[2]

| Predicted Shift (δ, ppm) | Labeled Proton(s) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| ~ 3.8 - 4.0 | H on C5 (axial) | ddd | 1H | Adjacent to oxygen, deshielded. Coupled to geminal H and two H's on C6. |

| ~ 3.6 - 3.8 | H on C5 (equatorial) | ddd | 1H | Adjacent to oxygen, deshielded. Coupled to geminal H and two H's on C6. |

| ~ 3.4 - 3.6 | H on C2 | m | 1H | Adjacent to both N and O (via C3), deshielded. Complex coupling with ethyl and C3 protons. |

| ~ 2.8 - 3.0 | H on C6 (equatorial) | ddd | 1H | Adjacent to nitrogen. Coupled to geminal H and two H's on C5. |

| ~ 2.7 - 2.9 | H on C3 (equatorial) | ddd | 1H | Adjacent to oxygen. Coupled to geminal H and H on C2. |

| ~ 2.5 - 2.7 | H on C6 (axial) | ddd | 1H | Adjacent to nitrogen. Coupled to geminal H and two H's on C5. |

| ~ 2.4 - 2.6 | H on C3 (axial) | ddd | 1H | Adjacent to oxygen. Coupled to geminal H and H on C2. |

| ~ 1.5 - 1.7 | H's on C7 (-CH₂-) | m | 2H | Methylene protons of the ethyl group, split by C2-H and C8-methyl protons. |

| ~ 1.6 (variable) | H on N | br s | 1H | Broad singlet, position is solvent and concentration dependent. May exchange with D₂O. |

| ~ 0.9 - 1.1 | H's on C8 (-CH₃) | t | 3H | Terminal methyl group, split into a triplet by the adjacent C7 methylene protons. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show six unique signals, as each carbon atom is in a distinct chemical environment.

| Predicted Shift (δ, ppm) | Labeled Carbon | Rationale for Chemical Shift |

| ~ 72 - 76 | C5 | Adjacent to oxygen, most deshielded carbon.[3] |

| ~ 67 - 71 | C3 | Adjacent to oxygen, deshielded. |

| ~ 58 - 62 | C2 | Adjacent to nitrogen and substituted with the ethyl group. |

| ~ 46 - 50 | C6 | Adjacent to nitrogen. For morpholine, these carbons are at ~46 ppm.[4] |

| ~ 25 - 29 | C7 | Ethyl group methylene carbon. |

| ~ 9 - 13 | C8 | Ethyl group terminal methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules, providing good solubility and a clean spectral window.

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm for both ¹H and ¹³C spectra.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5]

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A spectral width of 12-15 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire proton-decoupled data using a spectral width of ~220 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions from the secondary amine, the C-O ether linkage, and the aliphatic C-H bonds.

Analysis of Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

| 3300 - 3500 | N-H stretch | Medium, sharp | Characteristic of a secondary amine.[6] This peak distinguishes it from the tertiary amine isomer, N-ethylmorpholine, which lacks this band.[7] |

| 2850 - 3000 | C-H stretch | Strong | Aliphatic sp³ C-H stretching from the ethyl group and the morpholine ring. |

| 1450 - 1470 | C-H bend | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |

| ~1300 | C-N stretch | Medium | Stretching of the carbon-nitrogen bonds in the ring. |

| 1080 - 1140 | C-O-C stretch | Strong | A strong, characteristic absorption for the ether linkage within the morpholine ring. This is often the most prominent peak in the fingerprint region. |

| ~880 | N-H wag | Medium, broad | Out-of-plane bending of the N-H bond, characteristic of secondary amines. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a thin film. Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: Place the salt plates in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the empty spectrometer should be recorded prior to the sample scan and automatically subtracted by the instrument software.

-

Data Analysis: Identify and label the wavenumbers of the major absorption peaks and compare them to correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which serves as a structural fingerprint.

Predicted Fragmentation Analysis

The molecular ion (M⁺˙) for this compound will appear at a mass-to-charge ratio (m/z) of 115, corresponding to its nominal molecular weight. The fragmentation is primarily driven by the stabilization of the resulting cation through the lone pair of electrons on the nitrogen atom.[8]

The most significant fragmentation pathway is predicted to be alpha-cleavage, which involves the loss of the largest possible radical from the carbon adjacent to the nitrogen. In this case, this is the ethyl group.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

2-Ethylmorpholine: A Strategic Building Block for Next-Generation Therapeutics

An In-Depth Technical Guide for Medicinal Chemists

This guide provides a deep dive into the utility of 2-ethylmorpholine as a valuable heterocyclic building block in modern drug discovery. We will explore its synthesis, physicochemical properties, and strategic application in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced scaffolds for therapeutic innovation.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a cornerstone in drug design, recognized as a "privileged structure" for its consistent appearance in a multitude of approved and experimental drugs.[1] Its prevalence stems from a unique combination of advantageous properties. Structurally, it is a saturated heterocycle containing both an ether and a secondary amine functional group.[2] This duality imparts a favorable balance of hydrophilicity and lipophilicity, enhances metabolic stability, and improves aqueous solubility and oral bioavailability.[1][3]

The basic nitrogen atom (pKa ≈ 8.5 for morpholine) is typically protonated at physiological pH, allowing for crucial ionic interactions with biological targets. The opposing ether oxygen can act as a hydrogen bond acceptor, further anchoring a molecule within a receptor's binding pocket.[3] Consequently, the morpholine moiety is often employed to:

-

Improve Pharmacokinetic (PK) Properties: Its inclusion can mitigate rapid metabolism and improve clearance profiles.[4]

-

Enhance Potency: The ring can serve as a rigid scaffold to correctly orient pharmacophoric groups or can itself be an integral part of the pharmacophore, making key interactions with the target.[1][5]

-

Increase CNS Penetration: The scaffold is frequently found in drugs targeting the central nervous system (CNS), where it helps to achieve the delicate balance of properties required to cross the blood-brain barrier.[3][4]

Prominent examples of morpholine-containing drugs include the antibiotic Linezolid , the anticancer agent Gefitinib , and the appetite suppressant Phendimetrazine .[2][4]

Introducing Chirality and Steric Influence: The this compound Moiety

While the parent morpholine ring is achiral and conformationally flexible, substitution at the C-2 position introduces a chiral center and defined steric bulk. The this compound building block offers medicinal chemists a tool to probe and optimize molecular interactions with greater precision.

The ethyl group provides a small, lipophilic appendage that can be used to explore hydrophobic pockets within a target binding site. This substitution can lead to enhanced binding affinity and selectivity compared to an unsubstituted morpholine ring. Furthermore, the steric hindrance provided by the ethyl group can shield adjacent functional groups from metabolic enzymes, potentially improving the drug's half-life.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for computational modeling and prediction of its influence on a larger drug molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [6][7] |

| Molecular Weight | 115.17 g/mol | [6] |

| Boiling Point | 155-157 °C | [7][8] |

| Density | 0.9419 g/cm³ | [7][8] |

| pKa (Predicted) | 9.01 ± 0.40 | [7][8] |

| Appearance | Colorless to light yellow liquid | [7][9] |

| SMILES | CCC1CNCCO1 | [6] |

| CAS Number | 52769-10-5 | [6][7] |

Synthesis of this compound and Derivatives

The synthesis of substituted morpholines is well-established, with primary strategies revolving around the cyclization of vicinal amino alcohols.[10][11] The synthesis of this compound can be approached through several reliable routes, often starting from commercially available precursors.

Conceptual Synthetic Workflow

The diagram below illustrates a common strategy for synthesizing 2-substituted morpholines, which can be readily adapted for the 2-ethyl derivative. The process involves N-alkylation of an amino alcohol followed by an intramolecular cyclization.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of (rac)-2-Ethylmorpholine

This protocol describes a representative synthesis via the dehydration of N-(2-hydroxyethyl)-1-aminobutan-2-ol.

Materials:

-

1-Aminobutan-2-ol

-

2-Chloroethanol

-

Potassium Carbonate (K₂CO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl Ether

-

Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Toluene

Step 1: Synthesis of N-(2-hydroxyethyl)-1-aminobutan-2-ol

-

To a stirred solution of 1-aminobutan-2-ol (1.0 eq) and potassium carbonate (1.5 eq) in ethanol, add 2-chloroethanol (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude intermediate, N-(2-hydroxyethyl)-1-aminobutan-2-ol, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

-

Add the crude intermediate from Step 1 to a round-bottom flask containing toluene.

-

Carefully add concentrated sulfuric acid (1.2 eq) dropwise while cooling the flask in an ice bath.

-

Heat the mixture to reflux (approx. 110-120°C) using a Dean-Stark apparatus to remove the water formed during the reaction. Maintain reflux for 8-12 hours.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Basify the aqueous solution to pH > 10 with a concentrated NaOH solution.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by fractional distillation to yield pure this compound.[7][10]

Structure-Activity Relationship (SAR) and Drug Design Implications

The introduction of a 2-ethyl group provides distinct advantages for SAR exploration. It allows for a systematic evaluation of how stereochemistry and hydrophobicity in that region of the molecule impact biological activity.[12][13][14]

Key SAR Contributions of the 2-Ethyl Group

The diagram below outlines the primary ways the this compound scaffold can influence a drug candidate's interaction with its target.

Caption: SAR implications of incorporating a this compound moiety.

-

Chirality and Selectivity: The presence of a stereocenter allows for the synthesis and testing of individual enantiomers. It is common for one enantiomer to exhibit significantly higher potency or a better selectivity profile against off-targets, as biological macromolecules are chiral. This provides a clear path for lead optimization.

-

Metabolic Stability: The ethyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of the morpholine ring or adjacent functionalities. This can lead to a more favorable pharmacokinetic profile, including a longer in-vivo half-life.[15]

-

Hydrophobic Interactions: The ethyl substituent can engage in van der Waals or hydrophobic interactions within the target's binding site. For targets with well-defined hydrophobic sub-pockets, this interaction can substantially increase binding affinity and overall potency.[16]

Case Study: Conceptual Application in Kinase Inhibitor Design

Many kinase inhibitors utilize a heterocyclic amine to form a key hydrogen bond with the "hinge" region of the ATP-binding site. While often an unsubstituted morpholine is used for its PK benefits, activity can sometimes be improved by exploring substitutions on the ring.

Imagine a lead compound (Lead-H) with an unsubstituted morpholine that shows moderate activity. Replacing this with this compound could yield two enantiomeric compounds, (R)-Lead-Et and (S)-Lead-Et .

-

Hypothesis: A nearby hydrophobic pocket adjacent to the hinge-binding region is not being utilized by Lead-H .

-

Action: Synthesize both (R) and (S) enantiomers of the this compound analogue.

-

Potential Outcome 1 (Success): The (S)-enantiomer shows a 10-fold increase in potency. Co-crystallography or docking studies confirm the ethyl group is now occupying the hydrophobic pocket, validating the design hypothesis.

-

Potential Outcome 2 (Insight): Both enantiomers show decreased activity. This suggests that the space is sterically constrained, providing valuable negative SAR data that directs future modifications away from this position.

This logical, step-wise approach, enabled by the this compound building block, accelerates the drug discovery cycle by providing clear, actionable data.

Conclusion and Future Outlook

This compound is more than just a variation of the classic morpholine scaffold. It is a strategic tool that empowers medicinal chemists to introduce chirality, steric bulk, and lipophilicity in a controlled manner. Its application facilitates a deeper understanding of structure-activity relationships and provides a direct route to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. As the demand for finely-tuned therapeutics continues to grow, particularly in complex areas like CNS disorders and oncology, the thoughtful application of building blocks like this compound will be indispensable in the development of next-generation medicines.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. This compound | C6H13NO | CID 14933206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 52769-10-5 [amp.chemicalbook.com]

- 8. This compound CAS#: 52769-10-5 [m.chemicalbook.com]

- 9. This compound 95% | CAS: 52769-10-5 | AChemBlock [achemblock.com]

- 10. researchgate.net [researchgate.net]

- 11. Morpholine synthesis [organic-chemistry.org]

- 12. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]

- 13. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]

- 14. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Stereoselective Synthesis of 2-Substituted Morpholines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, particularly when stereochemically defined at the 2-position, is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to a multitude of clinically significant molecules. This in-depth technical guide provides a comprehensive overview of the principal strategies for the stereoselective synthesis of 2-substituted morpholines. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings and practical considerations that govern stereochemical outcomes. We will explore three major paradigms: the post-cyclization stereocontrol offered by asymmetric catalysis, the diastereoselectivity inherent in substrate-controlled cyclizations, and the chirality transfer from nature's building blocks via chiral pool synthesis. Each section will feature detailed, field-proven protocols, a critical analysis of the causality behind experimental choices, and a comparative summary to guide the selection of the most appropriate synthetic route for a given target.

The Strategic Importance of 2-Substituted Morpholines in Drug Discovery

The morpholine moiety is a cornerstone in modern drug design. Its saturated heterocyclic structure, featuring both a secondary amine and an ether linkage, confers a unique combination of properties. The basic nitrogen atom provides a handle for salt formation, enhancing aqueous solubility and bioavailability, while the ether oxygen can act as a hydrogen bond acceptor, crucial for target engagement. Furthermore, the morpholine ring is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles.[1][2]

When a substituent is introduced at the 2-position, a chiral center is created, opening up three-dimensional space for nuanced interactions with biological targets. This stereochemical feature is often critical for potency and selectivity. For instance, the antidepressant drug (S,S)-Reboxetine owes its efficacy to the specific stereochemistry of its 2-substituted morpholine core.[3][4] Consequently, the development of robust and predictable methods for the stereoselective synthesis of these scaffolds is of paramount importance to the pharmaceutical industry.

This guide will dissect the primary strategies for achieving stereocontrol in the synthesis of 2-substituted morpholines, categorized by the timing of stereocenter formation relative to the cyclization event.

Caption: Core strategies for stereoselective 2-substituted morpholine synthesis.

Strategy 1: Chiral Pool Synthesis - Inheriting Stereochemistry

The chiral pool refers to the collection of readily available, enantiopure natural products, such as amino acids and sugars, that can be used as starting materials in synthesis.[5][6] This approach is powerful because the stereochemistry of the final product is directly inherited from the starting material, often with high fidelity. For 2-substituted morpholines, chiral α-amino acids are exemplary starting materials, as they can be readily reduced to the corresponding chiral amino alcohols.

Causality and Experimental Rationale

The core principle of this strategy is the conversion of a chiral amino acid to a 1,2-amino alcohol, which then serves as the N-C6-C5 fragment of the morpholine ring. The C2-substituent and its stereochemistry are directly derived from the side chain of the starting amino acid. The remaining C2-C3-O fragment is typically introduced via alkylation with a two-carbon electrophile, followed by intramolecular cyclization.

A prime example is the synthesis of key intermediates for drugs like (S,S)-Reboxetine, which can be derived from (S)-3-amino-1,2-propanediol.[3] This chiral building block is, in turn, accessible from L-serine. The synthesis of an N-protected hydroxymethylmorpholine from (S)-3-amino-1,2-propanediol illustrates the key steps.[3]

Exemplary Protocol: Synthesis of (S)-2-(Hydroxymethyl)morpholine Intermediate

This protocol is adapted from the synthesis of an intermediate for (S,S)-Reboxetine.[3]

Step 1: N-Chloroacetylation of (S)-3-Amino-1,2-propanediol

-

To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of acetonitrile and methanol, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Concentrate the mixture under reduced pressure. The crude amide is used in the next step without further purification.

Step 2: Intramolecular Cyclization

-

Dissolve the crude amide from Step 1 in a suitable solvent such as THF.

-

Add a strong base, for example, sodium hydride (2.2 eq), portionwise at 0 °C.

-

Warm the reaction to room temperature and then heat to reflux for 4 hours to drive the intramolecular Williamson ether synthesis.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the morpholinone.

Step 3: Reduction of the Morpholinone

-

Dissolve the morpholinone from Step 2 in THF.

-

Add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), dropwise at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.

-

Dry and concentrate the organic layer to afford the (S)-2-(hydroxymethyl)morpholine intermediate, which can then be N-protected and further functionalized.

Caption: Workflow for Chiral Pool Synthesis of 2-Substituted Morpholines.

Strategy 2: Substrate-Controlled Synthesis - Directing Stereochemistry During Cyclization

In this approach, the stereochemistry of the final product is controlled by the inherent stereochemistry of the acyclic precursors during the ring-forming reaction. A powerful and elegant example of this is the one-pot diastereoselective synthesis of substituted morpholines from vinyl oxiranes and amino alcohols, developed by Cossy and coworkers.[7][8]

Causality and Experimental Rationale

This one-pot reaction involves two key catalytic steps: a palladium(0)-catalyzed Tsuji-Trost reaction followed by an iron(III)-catalyzed heterocyclization.[7][8][9]

-

Pd(0)-Catalyzed Tsuji-Trost Reaction: The reaction of a vinyl epoxide with an amino alcohol is initiated by a Pd(0) catalyst. This step forms a π-allyl palladium intermediate. The amino alcohol then acts as a nucleophile, attacking the π-allyl complex to form a diol intermediate. The regioselectivity of this step is crucial for the final substitution pattern.

-

Fe(III)-Catalyzed Heterocyclization: An iron(III) salt, such as FeCl₃, is then used to catalyze the intramolecular cyclization of the diol intermediate. This step proceeds via activation of the allylic alcohol, followed by nucleophilic attack of the second hydroxyl group. The diastereoselectivity of this cyclization is under thermodynamic control, favoring the formation of the more stable cis-disubstituted morpholine. The iron catalyst facilitates an equilibrium between the diastereomers, allowing the reaction to settle on the lowest energy product.[10]

Caption: Mechanism of Substrate-Controlled Morpholine Synthesis.

Exemplary Protocol: One-Pot Synthesis of cis-2-Hexyl-6-phenylmorpholine

This protocol is adapted from the work of Aubineau and Cossy.[7][8]

-

In a flame-dried Schlenk tube under an argon atmosphere, add the amino alcohol (e.g., 2-amino-1-phenylethanol, 1.2 eq) and the Pd(PPh₃)₄ catalyst (1 mol%).

-

Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂).

-

Add the vinyl epoxide (e.g., 1,2-epoxy-1-octene, 1.0 eq) to the solution.

-

Stir the reaction at room temperature for the time required for complete consumption of the starting materials (monitored by TLC).

-

To the same reaction vessel, add a solution of anhydrous FeCl₃ (10 mol%) in CH₂Cl₂.

-

Stir the mixture at room temperature for 24 hours. The iron catalyst drives the cyclization to the thermodynamically favored cis diastereomer.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cis-disubstituted morpholine.

Strategy 3: Asymmetric Catalysis - Inducing Stereochemistry After Cyclization

This modern and highly efficient strategy involves the formation of the morpholine ring in a prochiral, unsaturated form (a dehydromorpholine), followed by an enantioselective reduction of the double bond to set the desired stereocenter. Asymmetric hydrogenation is a particularly powerful tool for this purpose.

Causality and Experimental Rationale

The work of Zhang and coworkers on the asymmetric hydrogenation of 2-substituted dehydromorpholines provides a state-of-the-art example of this approach.[11] The key to success lies in the use of a chiral rhodium catalyst bearing a bisphosphine ligand with a large bite angle, such as the SKP ligand.

The dehydromorpholine substrate is essentially an enamide. The rhodium catalyst, bearing a chiral ligand, coordinates to the double bond of the enamide. The delivery of hydrogen occurs from one face of the double bond, directed by the chiral environment created by the ligand. This results in the formation of one enantiomer of the 2-substituted morpholine in excess. The high efficiency and enantioselectivity (often >99% ee) of this method make it highly attractive for pharmaceutical applications.[11]

Exemplary Protocol: Asymmetric Hydrogenation of an N-Cbz-2-phenyl-5,6-dihydromorpholine

This general protocol is based on the findings of Li et al.[11]

-

In a glovebox, charge a vial with the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%) and the rhodium precursor [Rh(cod)₂]SbF₆ (1.0 mol%).

-

Add anhydrous and degassed solvent (e.g., dichloromethane, DCM).

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Add the dehydromorpholine substrate (1.0 eq) to the catalyst solution.

-

Transfer the vial to a stainless-steel autoclave.

-

Purge the autoclave with hydrogen gas (3-4 times) and then pressurize to the desired pressure (e.g., 30 atm).

-

Stir the reaction at room temperature for 24 hours.

-

Carefully release the hydrogen pressure and concentrate the reaction mixture.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2-substituted morpholine.

-

The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and the required level of stereochemical purity.

| Strategy | Stereocenter Formation | Key Advantages | Limitations | Typical Stereoselectivity |

| Chiral Pool Synthesis | Before Cyclization | - Predictable stereochemistry- Readily available starting materials | - Limited to the diversity of the chiral pool- Can involve multiple synthetic steps | High (depends on purity of starting material) |

| Substrate-Controlled | During Cyclization | - Good for complex substitution patterns- One-pot procedures are possible- High diastereoselectivity | - Stereochemical outcome is dependent on substrate- May require specific precursor synthesis | High diastereoselectivity (often >20:1 d.r. for cis) |

| Asymmetric Catalysis | After Cyclization | - High enantioselectivity- Broad substrate scope- Atom economical | - Requires synthesis of unsaturated precursor- Catalyst cost and sensitivity | Excellent enantioselectivity (often >99% e.e.) |

Conclusion and Future Outlook